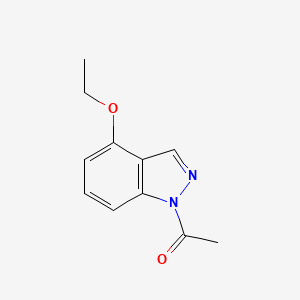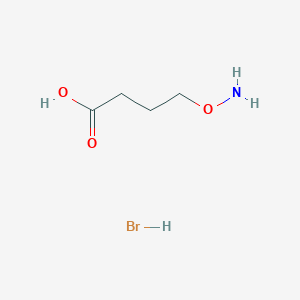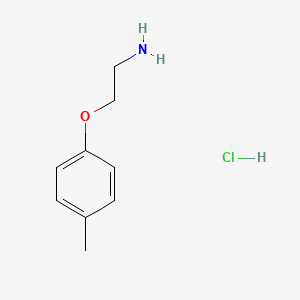
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester
Overview
Description
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester, also known as EFPA, is a chemical compound that belongs to the family of acrylic acid derivatives. It is widely used in scientific research due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes, which leads to a decrease in the production of certain neurotransmitters, such as acetylcholine, and an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This compound has also been shown to modulate the expression of certain genes involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of the expression of genes involved in inflammation. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. This compound also exhibits a range of other biological activities, which makes it a versatile compound for use in a variety of research applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Future Directions
There are several future directions for research on 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester, including the development of more efficient synthesis methods, the identification of new therapeutic applications for this compound, and the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Scientific Research Applications
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester has been extensively studied for its potential use in various scientific research applications, including as an inhibitor of the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
ethyl (E)-3-(2-ethyl-4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c1-3-10-9-12(14)7-5-11(10)6-8-13(15)16-4-2/h5-9H,3-4H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUHLFORIHHMD-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)F)/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















